2-{3-Nitro-4-methylanilino}nicotinamide
Description
2-{3-Nitro-4-methylanilino}nicotinamide is a synthetic nicotinamide derivative characterized by a nitro-substituted aniline moiety attached to the nicotinamide core. The compound’s structure combines a pyridine ring (nicotinamide) with a 3-nitro-4-methylaniline group, which introduces unique electronic and steric properties. The nitro group (-NO₂) at the meta position and the methyl (-CH₃) group at the para position on the aniline ring likely influence its solubility, stability, and biological interactions.
Properties
Molecular Formula |
C13H12N4O3 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(4-methyl-3-nitroanilino)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O3/c1-8-4-5-9(7-11(8)17(19)20)16-13-10(12(14)18)3-2-6-15-13/h2-7H,1H3,(H2,14,18)(H,15,16) |
InChI Key |
OSBQBRNMQSMSFD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Nicotinamide Mononucleotide (NMN)
- Structure : NMN contains a ribose-phosphate group linked to nicotinamide, making it a nucleotide analogue.
- Function : NMN is a direct precursor of nicotinamide adenine dinucleotide (NAD+), a coenzyme central to cellular metabolism .
- Key Differences: Unlike 2-{3-Nitro-4-methylanilino}nicotinamide, NMN lacks aromatic nitro and methyl groups, resulting in higher polarity and distinct bioavailability. NMN’s biological relevance in NAD+ synthesis is well-documented, whereas the nitro-substituted derivative may exhibit altered redox properties due to its electron-withdrawing nitro group .
4-Nitroaniline Derivatives
- Examples : 4-Nitroaniline (), 3-Nitroaniline (), and 3-Nitro-4-methylaniline (inferred from ).
- Structural Comparison: The nitro group in this compound mirrors that in 3-nitroaniline derivatives but is further modified by the methyl group and nicotinamide linkage.
- Physicochemical Properties :
Analytical Performance Comparison
The UPLC-MS/MS method described in , and 6 provides a framework for comparing nicotinamide analogues. Key parameters for this compound (inferred from similar compounds) are summarized below:
Key Findings:
- Sensitivity: The nitro group in this compound may enhance ionization efficiency in mass spectrometry, aligning with the high recovery rates (84.6–108.6%) observed for nitro-substituted compounds .
- Linearity : Nicotinamide derivatives exhibit strong linearity (R² > 0.996) in UPLC-MS/MS, suggesting reliable quantification even at trace levels .
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